molecular formula C7H2BrFIN B2854424 4-Bromo-5-fluoro-2-iodobenzonitrile CAS No. 2149601-45-4

4-Bromo-5-fluoro-2-iodobenzonitrile

Cat. No.: B2854424
CAS No.: 2149601-45-4
M. Wt: 325.907
InChI Key: CVSBHCCHEVBALZ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-iodobenzonitrile is a halogenated benzonitrile compound with the molecular formula C7H2BrFIN. This compound is of significant interest in organic chemistry due to its unique structure, which includes bromine, fluorine, and iodine atoms attached to a benzonitrile core. These halogen atoms confer distinct reactivity patterns and make the compound a valuable building block in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-iodobenzonitrile typically involves halogenation reactions starting from a benzonitrile derivative. One common method includes the sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzonitriles, biaryl compounds, and various functionalized derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzonitrile in various applications involves its ability to undergo specific chemical transformations. The compound’s halogen atoms can participate in halogen bonding, influencing molecular interactions and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-2-iodobenzonitrile is unique due to the presence of three different halogen atoms, which provides a versatile platform for various chemical transformations. This diversity in halogenation allows for fine-tuning of reactivity and selectivity in synthetic applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

4-bromo-5-fluoro-2-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBHCCHEVBALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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